Methylphenyluronium chlorophenylarsonate

Description

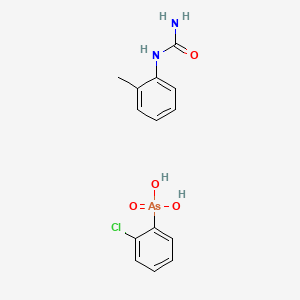

Methylphenyluronium chlorophenylarsonate is a specialized organoarsenic compound comprising a methylphenyluronium cation and a chlorophenylarsonate anion. The methylphenyluronium moiety, a urea derivative with methyl and phenyl substituents, may enhance solubility in polar solvents, while the chlorophenylarsonate anion—a phenylarsonate group with chlorine substitution—could contribute to redox activity or ligand behavior. Such compounds are often explored as phase-transfer catalysts or ionic liquids, though detailed toxicological and physicochemical data remain scarce .

Properties

CAS No. |

53679-31-5 |

|---|---|

Molecular Formula |

C14H16AsClN2O4 |

Molecular Weight |

386.66 g/mol |

IUPAC Name |

(2-chlorophenyl)arsonic acid;(2-methylphenyl)urea |

InChI |

InChI=1S/C8H10N2O.C6H6AsClO3/c1-6-4-2-3-5-7(6)10-8(9)11;8-6-4-2-1-3-5(6)7(9,10)11/h2-5H,1H3,(H3,9,10,11);1-4H,(H2,9,10,11) |

InChI Key |

BXJGPXJTCKTVBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N.C1=CC=C(C(=C1)Cl)[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenyluronium chlorophenylarsonate typically involves a multi-step process. One common method includes the reaction of methylphenylurea with chlorophenylarsonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methylphenyluronium chlorophenylarsonate undergoes various chemical reactions, including:

Oxidation: The arsenate group can be oxidized to form higher oxidation states, which may alter the compound’s reactivity and stability.

Reduction: Reduction reactions can convert the arsenate group to arsenite or other lower oxidation states.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state arsenates, while reduction could produce arsenites. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methylphenyluronium chlorophenylarsonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methylphenyluronium chlorophenylarsonate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the arsenate group can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methylphenyluronium Chlorophenylarsonate and Related Compounds

Performance and Reactivity

- Catalytic Efficiency : Tetraphenylarsonium chloride is widely used in phase-transfer catalysis due to its lipophilic cation stabilizing reactive intermediates. This compound’s urea-based cation may offer superior solubility in aqueous-organic biphasic systems, though its catalytic efficacy remains unverified .

- Environmental Impact: Chlorophenylarsonates share structural similarities with chlorophenols (), which are persistent environmental pollutants. The arsenic component raises concerns about bioaccumulation and long-term ecotoxicity, necessitating strict disposal protocols .

- Synthetic Utility : Uronium salts like O-(Benzotriazol-1-yl)-tetramethyluronium tetrafluoroborate are preferred in peptide synthesis for their rapid activation kinetics. Methylphenyluronium’s bulkier phenyl group may reduce reactivity compared to tetramethyl analogues but improve stability in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.